![molecular formula C16H13F3O9 B143669 (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid CAS No. 128095-54-5](/img/structure/B143669.png)

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

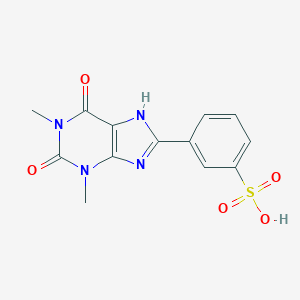

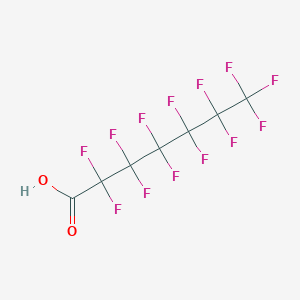

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly significant in the detection of α-L-iduronidase deficiency, a condition associated with Hurler disease . This compound is known for its high efficiency in rapid detection, making it a valuable tool in prenatal diagnosis and other medical applications .

準備方法

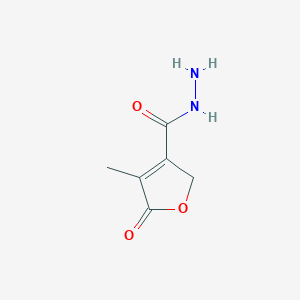

The synthesis of 4-trifluoromethylumbelliferyl iduronide involves several steps, starting with the preparation of 4-trifluoromethylumbelliferone. This intermediate is then glycosylated to form the final product. The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

化学反応の分析

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in fluorometric assays where it is cleaved by specific enzymes, releasing 4-trifluoromethylumbelliferone, which exhibits fluorescence . This reaction is crucial for detecting enzyme deficiencies in medical diagnostics .

科学的研究の応用

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid has extensive applications in scientific research:

Chemistry: Used as a substrate in fluorometric assays to study enzyme kinetics and activity.

Biology: Plays a role in detecting lysosomal storage diseases by identifying enzyme deficiencies.

Medicine: Crucial in the prenatal diagnosis of Hurler disease and other metabolic disorders.

Industry: Employed in the development of diagnostic kits and tools for medical laboratories.

作用機序

The compound acts as a substrate for α-L-iduronidase. When introduced into a biological sample, the enzyme cleaves the glycosidic bond, releasing 4-trifluoromethylumbelliferone. This product fluoresces under UV light, allowing for the quantification of enzyme activity. The efficiency of this reaction makes it a reliable indicator of α-L-iduronidase presence and activity .

類似化合物との比較

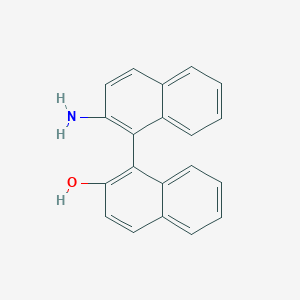

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is often compared with 4-methylumbelliferyl iduronide. Both compounds serve as substrates for α-L-iduronidase, but the trifluoromethyl derivative is noted for its higher efficiency and sensitivity in detection assays . Other similar compounds include:

4-Methylumbelliferyl iduronide: Commonly used but less sensitive compared to the trifluoromethyl derivative.

4-Methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate: Used in the classification of GM2 gangliosidosis genotypes.

4-Methylumbelliferyl-6-sulpho-2-acetamido-2-deoxy-β-D-glucopyranoside: Applied in prenatal diagnosis of Tay-Sachs disease.

特性

CAS番号 |

128095-54-5 |

|---|---|

分子式 |

C16H13F3O9 |

分子量 |

406.26 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1 |

InChIキー |

MCDDIRXDQVYRLC-RLPMIEJPSA-N |

SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

異性体SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

正規SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F |

同義語 |

4-TFMU 4-trifluoromethylumbelliferyl iduronide 4-trifluoromethylumbelliferyl-alpha-L-iduronide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester](/img/structure/B143588.png)